2-Formyl-5-(thiophen-3-yl)phenol, 95%
Overview
Description
2-Formyl-5-(thiophen-3-yl)phenol, 95% (2F5TP) is a phenolic compound derived from thiophen-3-yl alcohol. It is an organic compound of sulfur, oxygen, and carbon atoms, and is a colorless liquid with a pungent odor. 2F5TP has a wide range of applications in scientific research, and is used in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.
Mechanism of Action
2-Formyl-5-(thiophen-3-yl)phenol, 95% is a phenolic compound, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. This allows it to act as a nucleophile, and to react with other molecules. Additionally, 2-Formyl-5-(thiophen-3-yl)phenol, 95% can act as an oxidizing agent, and can act as a reducing agent in certain reactions.
Biochemical and Physiological Effects
2-Formyl-5-(thiophen-3-yl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, and can protect cells from oxidative stress and damage. Additionally, 2-Formyl-5-(thiophen-3-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(thiophen-3-yl)phenol, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is easy to obtain. Additionally, it is a highly reactive compound, which makes it useful for a wide range of reactions. However, it is also a highly volatile compound, and can be difficult to handle in some experiments.
Future Directions
There are several potential future directions for 2-Formyl-5-(thiophen-3-yl)phenol, 95% research. One potential direction is to explore its potential use in the synthesis of polymers and other materials. Additionally, further research could be done on its potential biochemical and physiological effects, such as its anti-inflammatory and anti-cancer activity. Additionally, further research could be done on its potential use as a catalyst in organic reactions. Finally, further research could be done on its potential use as an antioxidant and protective agent against oxidative stress and damage.
Synthesis Methods
2-Formyl-5-(thiophen-3-yl)phenol, 95% is synthesized from thiophen-3-yl alcohol through a reaction with formic acid. The reaction involves the nucleophilic addition of formic acid to the thiophen-3-yl alcohol. This reaction yields 2-Formyl-5-(thiophen-3-yl)phenol, 95% and water as the byproducts.
Scientific Research Applications
2-Formyl-5-(thiophen-3-yl)phenol, 95% is widely used in scientific research due to its wide range of applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other compounds. It is also used as an intermediate in the synthesis of polymers and other materials. Additionally, 2-Formyl-5-(thiophen-3-yl)phenol, 95% is used in the synthesis of a variety of compounds, including polysaccharides, polyesters, polyamides, and polyurethanes. In addition, it is used in the synthesis of polycyclic aromatic hydrocarbons, and as a catalyst in organic reactions.
properties
IUPAC Name |
2-hydroxy-4-thiophen-3-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-9-2-1-8(5-11(9)13)10-3-4-14-7-10/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQNFKMHAQLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685025 | |
Record name | 2-Hydroxy-4-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-01-5 | |
Record name | 2-Hydroxy-4-(3-thienyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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